1,5-Dibromo-3-methylpentane
Overview
Description
1,5-Dibromo-3-methylpentane is an organic compound with the molecular formula C6H12Br2. It is a colorless liquid that is primarily used as a chemical reagent and intermediate in various organic synthesis processes . The compound features two bromine atoms attached to the first and fifth carbon atoms of a 3-methylpentane chain, making it a versatile building block in organic chemistry.
Mechanism of Action
Target of Action
It is commonly used as a chemical reagent and pharmaceutical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Biochemical Pathways
Given its use as a chemical reagent and pharmaceutical intermediate , it is plausible that it could be involved in a wide range of biochemical processes depending on the specific context.
Pharmacokinetics
It is known to be insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
As a chemical reagent and pharmaceutical intermediate , its effects would likely depend on the specific reactions it is involved in and the context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,5-Dibromo-3-methylpentane. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place . It is also stable under recommended storage conditions and should be kept away from strong oxidizing agents and strong bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-methylpentane can be synthesized through the bromination of 3-methylpentane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide catalyst. The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the terminal carbon atoms of the 3-methylpentane chain .
Industrial Production Methods
In an industrial setting, this compound is produced by the bromination of 3-methylglutaric anhydride. This method involves the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Reduction: 3-Methylpentane.
Scientific Research Applications
1,5-Dibromo-3-methylpentane is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the preparation of polymers and other advanced materials.
Chemical Reagents: Used in various chemical reactions as a reagent or catalyst
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromopentane: Similar structure but lacks the methyl group at the third carbon.
1,3-Dibromo-2-methylpropane: Similar dibromoalkane but with a different carbon chain length and branching.
1,4-Dibromo-2-methylbutane: Another dibromoalkane with a different carbon chain length and branching
Uniqueness
1,5-Dibromo-3-methylpentane is unique due to the presence of the methyl group at the third carbon, which influences its reactivity and the types of products formed in chemical reactions. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds that require this particular arrangement of atoms .
Properties
IUPAC Name |
1,5-dibromo-3-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZWUMQKMLLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196226 | |
Record name | 1,5-Dibromo-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-72-1 | |
Record name | 1,5-Dibromo-3-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4457-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dibromo-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4457-72-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dibromo-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dibromo-3-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing insect pheromones like (±)-15,19,23-trimethylheptatriacontane?
A1: The synthesis of insect pheromones like (±)-15,19,23-trimethylheptatriacontane allows researchers to study their function and potential applications in pest control. By understanding how these pheromones work, scientists can develop environmentally friendly methods to manage insect populations, such as mating disruption or trapping techniques [].
Q2: Are there other methyl-branched pheromones found in insects?
A2: Yes, besides (±)-15,19,23-trimethylheptatriacontane, various other methyl-branched pheromones have been identified in insects. These pheromones often exhibit structural diversity and play crucial roles in insect communication and behavior [].
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